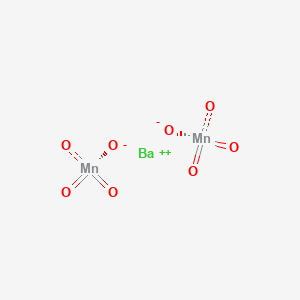
Barium permanganate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates.
Propiedades
Número CAS |
7787-36-2 |
|---|---|
Fórmula molecular |
Ba(MnO4)2 BaMn2O8 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
barium(2+);dipermanganate |
InChI |
InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |
Clave InChI |
YFFSWKZRTPVKSO-UHFFFAOYSA-N |
SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |
SMILES canónico |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |
Color/Form |
Brownish-violet to black crystals Dark purple crystals |
Densidad |
3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |
melting_point |
200 °C (decomposes) |
Key on ui other cas no. |
7787-36-2 |
Descripción física |
Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |
Solubilidad |
62.5 g/100 g water at 20 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















